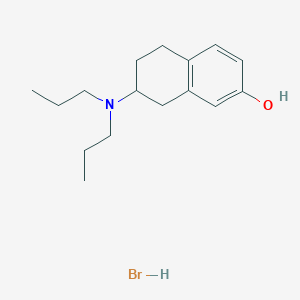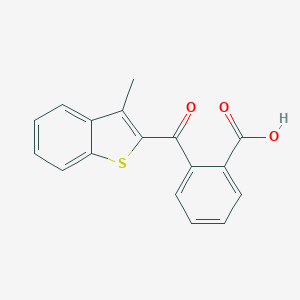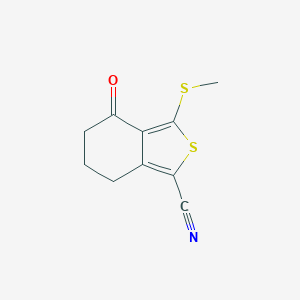
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one, also known as trifluoromethylacetophenone (TFMAP), is a fluorinated ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of TFMAP is not well understood, but it is believed to act as an electrophilic reagent in various reactions. It can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
TFMAP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines and anti-inflammatory activity in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using TFMAP in lab experiments include its high reactivity, good selectivity, and easy availability. However, its limitations include its toxicity and potential hazards associated with its handling and storage.
Future Directions
There are several future directions for the use of TFMAP in scientific research. One potential application is in the synthesis of new antitumor agents and anti-inflammatory agents. TFMAP can also be used in the preparation of chiral ligands for asymmetric catalysis and in the development of new fluorescent dyes for bioimaging. Additionally, the development of new synthetic routes for the preparation of TFMAP and its derivatives is an area of ongoing research.
Synthesis Methods
The synthesis of TFMAP can be achieved through various routes, including the Friedel-Crafts acylation reaction, the Perkin reaction, and the Claisen-Schmidt condensation reaction. The most common method for the synthesis of TFMAP is the Friedel-Crafts acylation reaction, which involves the reaction of acetophenone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
TFMAP has been extensively used in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antiviral agents. TFMAP has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of fluorescent dyes for bioimaging.
properties
CAS RN |
163882-69-7 |
|---|---|
Product Name |
1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one |
Molecular Formula |
C7H9F3O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3,4-dimethylpent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O/c1-4(2)5(3)6(11)7(8,9)10/h1-3H3 |
InChI Key |
WGHQHIURTBNCSN-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C(=O)C(F)(F)F)C |
Canonical SMILES |
CC(=C(C)C(=O)C(F)(F)F)C |
synonyms |
3-Penten-2-one, 1,1,1-trifluoro-3,4-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



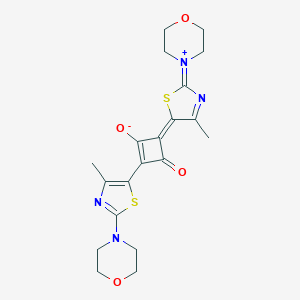
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
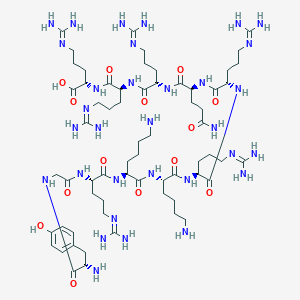
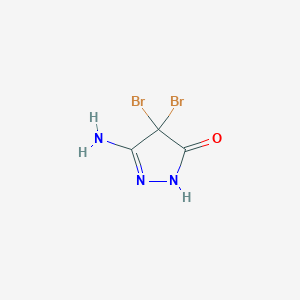
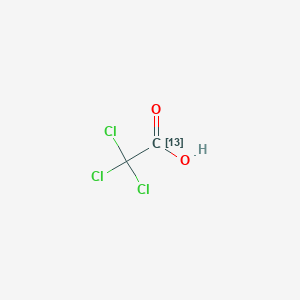
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
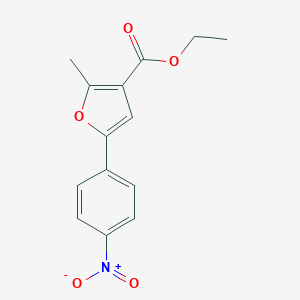
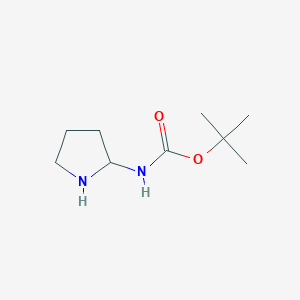
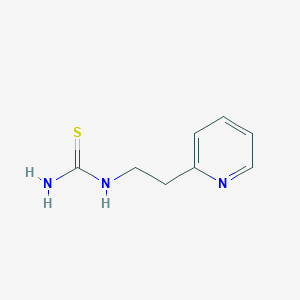
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
